molecular formula C8H9NO3S B3059347 2,3-dihydro-1H-indole-5-sulfonic acid CAS No. 98487-89-9

2,3-dihydro-1H-indole-5-sulfonic acid

Cat. No.: B3059347
CAS No.: 98487-89-9
M. Wt: 199.23 g/mol
InChI Key: PAIWTNHDWUIISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indole-5-sulfonic acid and its derivatives represent a privileged chemical scaffold in modern medicinal chemistry and drug discovery research. This indoline-based structure is a key precursor and synthetic intermediate for the development of novel bioactive molecules, particularly sulfonamide-based inhibitors. Recent research has highlighted the significant potential of this chemical class. For instance, novel compounds built upon the 2,3-dihydro-1H-indene-5-sulfonamide structure, which is closely related to the indoline sulfonamide core, have been identified as potent and specific NLRP3 inflammasome inhibitors with great promise for the treatment of inflammatory bowel disease, such as colitis . These inhibitors function by binding directly to the NLRP3 protein, effectively blocking its assembly and activation . Furthermore, the structural motif of 2,3-dihydro-1H-indole-5-sulfonamide is a featured component in known bioactive molecules. It is part of SU6656, a selective Src family kinase inhibitor used extensively in biochemical research to probe growth factor signaling pathways . This underscores the broader utility of this sulfonic acid derivative as a critical building block for synthesizing potent enzyme inhibitors that target various disease mechanisms. The compound is supplied exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIWTNHDWUIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620785
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98487-89-9
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydro 1h Indole 5 Sulfonic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to the 2,3-Dihydro-1H-indole-5-sulfonic Acid Core

The construction of the this compound framework can be achieved through two primary strategies: direct sulfonation of a pre-existing dihydroindole or indole (B1671886) ring system, or by constructing the indoline (B122111) ring from precursors already bearing the sulfonic acid moiety.

Direct sulfonation is a common method for introducing a sulfonic acid group onto an aromatic ring. In the context of indoles and their reduced counterparts, dihydroindoles (indolines), the regioselectivity of the sulfonation is a key consideration.

For indole itself, electrophilic substitution typically occurs at the C3 position. Sulfonation of indole with a pyridine (B92270)–sulfur trioxide complex in hot pyridine yields indole-3-sulfonic acid. bhu.ac.inuop.edu.pk Similarly, 1-methyl, 2-methyl, and 1,2-dimethylindole (B146781) are also sulfonated at the C3 position. africaresearchconnects.com However, if the C3 position is blocked, as in 3-methylindole, sulfonation occurs at the C2 position. africaresearchconnects.com Under strongly acidic conditions, such as with nitric and sulfuric acids, 2-methylindole (B41428) undergoes substitution at the C5 position, suggesting that the reaction proceeds through a protonated intermediate that directs the electrophile to the benzene (B151609) ring. bhu.ac.in More recent methods have explored copper-mediated C4-H sulfonylation of indoles using a transient directing group strategy, offering a regioselective route to C4-sulfonylated indoles. acs.org

The direct sulfonation of the dihydroindole (indoline) ring system has also been reported. For instance, dihydro-indole obtained from the catalytic reduction of indole can be sulfonated by treatment with sulfuric acid monohydrate followed by oleum (B3057394) at low temperatures. google.com This process yields the corresponding dihydroindole sulfonic acid.

Table 1: Sulfonation of Indole Derivatives
Starting MaterialReagent and ConditionsMajor ProductReference
IndolePyridine-sulfur trioxide, hot pyridineIndole-3-sulfonic acid bhu.ac.inuop.edu.pk
IndoleSulfuric acidBenzene sulfonic acid youtube.com
IndoleChlorosulfuric acidBenzene sulfonic acid wikipedia.org
2-MethylindoleNitric/sulfuric acids5-Nitro-2-methylindole bhu.ac.in
3-MethylindolePyridinium-1-sulphonate, refluxing pyridine3-Methylindole-2-sulfonic acid africaresearchconnects.com
Dihydro-indoleSulfuric acid monohydrate, oleum (26%), 20°CDihydroindole sulfonic acid google.com

An alternative to direct sulfonation is the construction of the indoline ring from precursors that already contain a sulfonic acid group. This approach can offer better control over the final product's regiochemistry.

One notable example is the Fischer indole synthesis, which can be adapted to produce indole sulfonic acids. For instance, the reaction of p-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in refluxing acetic acid yields 2,3,3-trimethyl-3H-indole-5-sulfonic acid. chemicalbook.com While this example yields an indole, similar strategies can be envisioned for the synthesis of indolines by using appropriate precursors and reduction steps.

Modern cyclization methods are also being employed to synthesize functionalized indolines. For example, a copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides has been developed to efficiently produce 2-sulfonyliminoindolines. nih.govelsevierpure.com This method allows for the facile introduction of functional groups at the 2-position of the indoline ring. nih.govelsevierpure.com Additionally, radical cascade cyclization of 2-alkynylaniline derivatives has been shown to produce sulfone methylene-substituted indolines. researchgate.net These cyclization strategies, while not directly producing this compound, demonstrate the potential for constructing the indoline core with a sulfur-containing functional group that could be a precursor to the sulfonic acid.

The synthesis of functionalized analogs of this compound often involves the preparation of key precursors and their subsequent derivatization. These precursors can be oxo-derivatives, radiolabeled compounds, or sulfanilides, each with specific synthetic considerations.

2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid and its amide derivatives are important intermediates and final products in their own right. The synthesis of the key intermediate, 2-oxoindoline-5-sulfonyl chloride, is achieved by treating indolin-2-one with chlorosulfonic acid at elevated temperatures. chemrxiv.org This sulfonyl chloride can then be reacted with various amines to produce a library of 2-oxoindoline-5-sulfonamide (B23527) derivatives. chemrxiv.org For example, reaction with ammonia (B1221849) or a primary amine would yield the corresponding primary or secondary sulfonamide. This approach has been utilized in the synthesis of various biologically active molecules.

Radiolabeled dihydroindole sulfonic acid derivatives are valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). The radiosynthesis of these tracers requires specialized methods for incorporating a short-lived radionuclide, such as carbon-11 (B1219553) (¹¹C), into the molecule.

A prominent example is the radiosynthesis of [¹¹C]SU11274, a PET tracer for imaging MET receptors. The synthesis involves the radiomethylation of a precursor molecule, 3-[3,5-dimethyl-4-(piperazine-1-carbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihyro-1H-indole-5-sulfonic acid (3-chlorophenyl)-methyl amide hydrochloride, using [¹¹C]methyl iodide. snmjournals.org The synthesis of the precursor itself is a multi-step process. snmjournals.org The development of automated radiosynthesis methods is crucial for the clinical application of such tracers. nih.gov The choice of radionuclide is also a key factor; for instance, fluorine-18 (B77423) (¹⁸F) offers a longer half-life than ¹¹C, which can be advantageous for tracer distribution and imaging protocols. researchgate.netnih.gov

Table 2: Radiosynthesis of PET Tracers
TracerPrecursorRadiosotopeLabeling MethodReference
[¹¹C]SU112743-[3,5-dimethyl-4-(piperazine-1-carbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihyro-1H-indole-5-sulfonic acid (3-chlorophenyl)-methyl amide hydrochloride¹¹CRadiomethylation with [¹¹C]CH₃I snmjournals.org
[¹¹C]IbrutinibAmine precursor¹¹C[¹¹C]CO Carbonylation nih.govresearchgate.net
[¹⁸F]FEBUBU99007¹⁸FFluoro-ethylation with ¹⁸F-fluoroethyl bromide nih.gov
[¹⁸F]PPY1Boronic acid pinacol (B44631) ester precursor¹⁸FAlcohol-enhanced copper-mediated ¹⁸F-labeling mdpi.com

Sulfanilide derivatives, which contain a sulfonamide group linked to an aniline, are a significant class of compounds with diverse biological activities. The incorporation of an indole or indoline moiety into a sulfanilide scaffold can lead to novel compounds with interesting pharmacological profiles.

The synthesis of such derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine. For example, indoline-2,3-dione can be converted to an intermediate 3-hydrazonoindolin-2-one, which is then treated with a substituted benzene sulfonyl chloride to yield indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov In another approach, indoline can be reacted with a substituted benzoyl chloride, followed by chlorosulfonation and subsequent condensation with aromatic amines to produce a series of indoline derivatives containing a sulfonamide linkage. researchgate.net

Precursor Syntheses and Intermediate Derivatization

Green Chemistry Principles Applied to the Synthesis of Indole Sulfonic Acids and Derivatives

The application of green chemistry to the synthesis of indole sulfonic acids and their derivatives has led to significant innovations in catalysis and reaction conditions. By focusing on sustainable practices, researchers have developed methodologies that are not only more environmentally friendly but also offer high yields and simplified purification processes.

Sulfonic acid-functionalized silica (B1680970) and mesoporous nanomaterials have emerged as highly effective and reusable solid acid catalysts for various organic transformations, including those for synthesizing indole derivatives. These materials offer a large surface area and tunable porosity, which enhances their catalytic activity.

For instance, sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) have been successfully employed as a recoverable heterogeneous acid catalyst for the synthesis of 3,3-di(indolyl)oxindole derivatives through an electrophilic substitution reaction between indoles and isatins in an aqueous medium. nih.gov This method allows for the catalyst to be reused multiple times without a significant drop in its activity. nih.gov Similarly, sulfonic acid-functionalized nanoporous SBA-Pr-SO3H has proven to be an effective and green solid acid catalyst for the reaction of isatins with indoles under mild conditions, producing symmetrical 3,3-di(indolyl)indolin-2-ones in excellent yields. aarf.asia

The synthesis of these catalysts typically involves the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and 3-mercaptopropyltriethoxysilane (B89376) (MPTES), followed by the oxidation of the thiol groups to sulfonic acid groups. nih.govunimi.it The resulting materials, such as MSN-SO3H, have been utilized as sustainable heterogeneous catalysts in Friedel–Crafts reactions. nih.govunimi.it The silanol (B1196071) groups on the surface of materials like MCM-41 provide convenient points for anchoring sulfonic acid functionalities, making them robust catalysts for various "green processes". mdpi.com

Table 1: Application of Sulfonic Acid-Functionalized Silica Catalysts in Indole Derivative Synthesis

Catalyst Reaction Type Substrates Solvent Key Advantages
SAMSNs Electrophilic Substitution Indoles and Isatins Aqueous Media Reusable catalyst, high yields. nih.gov
SBA-Pr-SO3H Condensation Isatins and Indoles Not specified Green catalyst, mild conditions, excellent yields. aarf.asia
MSN-SO3H Friedel-Crafts Alkylation Various Not specified Sustainable, heterogeneous catalysis. nih.govunimi.it
SO3H-MCM-41 General Acid Catalysis Various Aqueous Media Robust, applicable to "green processes". mdpi.com

To further enhance the recyclability of catalysts, researchers have turned to sulfonic acid-modified magnetic nanoparticles. These catalysts combine the acidic properties of sulfonic acid groups with the magnetic properties of a core material, typically iron oxide (Fe3O4), allowing for easy separation from the reaction mixture using an external magnet.

A composite material, Fe3O4@γFe2O3–SO3H, prepared via ultrasonic irradiation, has been used as a highly efficient and recyclable catalyst for the functionalization of indole derivatives through Michael addition and Friedel-Crafts alkylation reactions at room temperature in environmentally friendly media. nih.gov This catalyst can be applied in large-scale operations, yielding highly pure products. nih.gov The core-shell structure of these nanoparticles, such as Fe3O4@silica sulfonic acid, provides a stable and efficient system for facilitating catalyst recovery. nih.gov

These magnetic nanocatalysts have been successfully used in one-pot, three-component reactions involving indoles to produce complex molecules like 3,2′-bisindoles with high yields under mild conditions. researchgate.net The synthesis of these catalysts often involves coating magnetic nanoparticles with silica, followed by functionalization with sulfonic acid groups. nih.govnih.gov

Biochar and other carbon-based materials serve as sustainable supports for sulfonic acid catalysts. These materials are derived from renewable biomass and can be functionalized to create effective solid acid catalysts.

A biochar-modified g-C3N4·SO3H (BCNSA) catalyst, developed from amla seed powder, has demonstrated exceptional efficiency in synthesizing bis-indole derivatives. rsc.org This catalyst operates under simplified conditions using water as a green solvent, achieving high yields in short reaction times. rsc.orgsigmaaldrich.com Similarly, a biodegradable glycerol-based carbon sulfonic acid catalyst has been used for the highly efficient green synthesis of indolemethane compounds under solvent-free conditions at room temperature, also with excellent yields. researchgate.net

The process of creating these catalysts often involves the sulfonation of biochar using reagents like concentrated sulfuric acid or chlorosulfonic acid under various conditions, including hydrothermal treatment. Hydrophobic arenesulfonic acid functionalized biochar has also been prepared, showing high catalytic efficiency in reactions where water is a byproduct, as the hydrophobic nature of the catalyst prevents the deactivation of acid sites.

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have gained attention as both catalysts and environmentally benign reaction media. Sulfonic acid-functionalized ionic liquids act as Brønsted acid catalysts and have been effectively used in the synthesis of indole derivatives.

These task-specific ionic liquids can catalyze reactions efficiently at room temperature under solvent-free conditions, and the catalyst can often be reused for multiple consecutive runs without a significant loss of activity. For instance, novel SO3H-functionalized ionic liquids have been successfully applied as catalysts for the one-pot Fischer indole synthesis in an aqueous medium. The indole products can be easily separated by filtration, and the dissolved catalyst can be regenerated. The use of a sulfone-containing imidazolium-based Brønsted acid ionic liquid allows for several transformations of indoles to proceed with high yield and selectivity in a green and industrially acceptable solvent like butyl acetate (B1210297).

Table 2: Ionic Liquids in Indole Synthesis

Ionic Liquid Type Reaction Conditions Key Advantages
Sulfonic-acid-functionalized General indole derivative synthesis Room temperature, solvent-free Reusable catalyst, high yields, chemoselectivity.
SO3H-functionalized imidazolium Fischer indole synthesis Aqueous medium Recyclable catalyst, use of water as solvent.
Bissulfonic acid type General indole synthesis 20-100 °C, water solvent Mild conditions, easy product separation.
Sulfone-containing imidazolium-based Various indole transformations Butyl acetate solvent Use of a green solvent, high yield and selectivity.

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. Consequently, many modern synthetic methods for indole derivatives are optimized for solvent-free conditions or use water as the reaction medium.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles has been achieved in water under catalyst- and additive-free conditions. Similarly, the 2-sulfonylation of indoles with sulfonyl hydrazides has been successfully carried out in an aqueous phase mediated by iodophor/H2O2. As mentioned previously, catalysts like SAMSNs and biochar-modified g-C3N4·SO3H are highly effective in aqueous media for synthesizing various indole derivatives. nih.govrsc.orgsigmaaldrich.com

Solvent-free reactions offer benefits such as reduced waste, lower costs, and often shorter reaction times. The use of recyclable biodegradable glycerol-based carbon solid acid catalysts and sulfonic acid-functionalized ionic liquids has enabled the efficient synthesis of indolemethanes and other derivatives without the need for a solvent. researchgate.net Friedel-Crafts reactions of indole have also been successfully conducted under solvent-free conditions.

Stereoselective and Enantioselective Synthetic Approaches to Dihydroindole Sulfonic Acids

While specific methods for the direct stereoselective and enantioselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of substituted dihydroindoles (indolines) can be considered as potential pathways. These methods focus on creating chiral centers with high selectivity, which is crucial for the development of pharmacologically active compounds. aarf.asia

One prominent approach is the catalytic asymmetric Friedel-Crafts alkylation of indoles. nih.gov Chiral catalysts, such as those derived from aziridine-phosphines in complex with copper(I), have been shown to be effective in the enantioselective alkylation of indoles with substrates like β-nitrostyrenes, affording chiral products in high yields and with significant enantiomeric excess. nih.gov

Another strategy is the kinetic resolution of racemic 2-substituted indolines. This can be achieved by deprotonation using a chiral base system, such as n-butyllithium and the chiral ligand sparteine, followed by trapping with an electrophile. This method yields both unreacted starting material and a 2,2-disubstituted product with high enantiomeric ratios. rsc.org

Catalytic asymmetric dearomatization (CADA) of substituted indoles represents a powerful tool for generating chiral indolenines or fused indolines. Chiral phosphoric acids (CPAs) have been employed as efficient organocatalysts in the reaction of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines, leading to products with excellent enantioselectivities. mdpi.com The resulting chiral α,α-dialkyl indoles can then be reduced to the corresponding chiral indolines. nih.gov

Furthermore, the enantioselective organocatalytic conjugate addition of sodium bisulfite to prochiral substrates like (E)-nitroalkenes, using a chiral bifunctional organocatalyst, has been developed to produce chiral β-nitroethanesulfonic acid compounds with excellent enantioselectivity. This demonstrates the feasibility of introducing a sulfonic acid group in a stereocontrolled manner, a principle that could potentially be adapted to the synthesis of chiral dihydroindole sulfonic acids.

These general methodologies provide a foundation for the potential development of specific stereoselective and enantioselective routes to this compound and its analogs, likely involving the asymmetric reduction of a corresponding indole-5-sulfonic acid derivative or the enantioselective introduction of the sulfonyl group onto a pre-existing chiral dihydroindole scaffold.

Chemical Functionalization and Derivative Chemistry of 2,3 Dihydro 1h Indole 5 Sulfonic Acid

Regioselective Functionalization of the Indoline (B122111) Scaffold

The indoline ring system offers multiple sites for chemical modification. The reactivity of the scaffold is governed by the interplay of the activating secondary amine and the deactivating sulfonic acid group, allowing for regioselective reactions.

The indoline nucleus is analogous to a substituted aniline, where the secondary amine is a potent activating group for electrophilic aromatic substitution (EAS). It strongly directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. In 2,3-dihydro-1H-indole-5-sulfonic acid, the para position (C-5) is already occupied by the sulfonic acid group. Consequently, electrophilic attack is predominantly directed to the C-7 position, which is ortho to the activating amine group. mdma.ch While the sulfonic acid group itself is a deactivating, meta-directing group, the influence of the powerful amine director dominates the regiochemical outcome of EAS reactions.

The inherent nucleophilicity of the indole (B1671886) ring system, particularly at the C-3 position in indoles, is well-documented. nih.govnih.gov However, in the saturated indoline system, the aromatic ring is the primary site for electrophilic attack. Studies on the related sodium indoline-2-sulfonate have shown that electrophilic substitution occurs selectively at the 5-position (para to the nitrogen). mdma.ch This confirms the directing power of the amine in the indoline system. For the C-5 substituted title compound, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 7-substituted derivatives.

The secondary amine at the N-1 position of the indoline ring is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions under standard conditions.

N-Alkylation: This is typically achieved by reacting the indoline with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.com The base deprotonates the nitrogen, increasing its nucleophilicity for subsequent reaction with the electrophile. A variety of conditions have been developed for this transformation, including copper-catalyzed cross-coupling reactions with N-tosylhydrazones, which broadens the scope of accessible N-alkylated indoles. rsc.org

N-Acylation: The introduction of an acyl group at the N-1 position is a straightforward process, commonly carried out using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is useful for installing various functional groups or protecting the nitrogen atom during subsequent transformations on the indoline ring. For instance, N-acetylation can be performed to modulate the electronic properties of the scaffold. smolecule.com

The table below summarizes representative N-functionalization reactions applicable to the indoline scaffold.

Reaction TypeReagents & ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Alkali metal hydroxide, Aqueous/Organic mixtureN-Alkyl Indoline google.com
N-AlkylationN-Tosylhydrazone, Copper Iodide (CuI), BaseN-Alkyl Indoline rsc.org
N-AcylationAcyl chloride or Anhydride (B1165640), Base (e.g., Pyridine)N-Acyl Indoline smolecule.com
N-Alkylationp-Aminobenzylic alcohol, Chiral phosphoric acidChiral N-Alkyl Indole mdpi.com

This table presents general methods for N-functionalization of indoles/indolines; specific conditions may need optimization for this compound.

While the C-3 position of the indole ring is famously nucleophilic, the corresponding C-3 position in the saturated indoline ring is an sp³-hybridized carbon and exhibits different reactivity. nih.gov Functionalization at this position typically requires strategies that can activate a C-H bond. Modern synthetic methods have enabled the selective functionalization of such positions.

One approach involves the generation of a reactive intermediate at the C-3 position. For example, catalyst-controlled C-H activation can be used to introduce new functional groups. nih.gov Another strategy involves a dearomatization reaction of a related indole precursor. For instance, the use of a strong acid like triflic acid can generate an electrophilic center at the C-3 position of an indole, which can then be trapped by a nucleophile to form a C-3 substituted indoline. nih.gov Furthermore, gold-catalyzed cascade cyclizations involving benzylic C(sp³)-H functionalization can lead to complex polycycles derived from indole precursors, highlighting advanced methods for manipulating positions equivalent to C-3 in the indoline core. chemrxiv.org

The sulfonic acid group at the C-5 position is a versatile handle for introducing a wide array of functionalities, most notably through its conversion to sulfonamides. Sulfonamides are a critical pharmacophore found in numerous therapeutic agents.

The most common route to sulfonamides involves a two-step process:

Conversion to Sulfonyl Chloride: The sulfonic acid is first activated by converting it into the corresponding sulfonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.

Reaction with an Amine: The resulting sulfonyl chloride is a reactive electrophile that readily couples with primary or secondary amines to form the desired sulfonamide. smolecule.com

Alternatively, direct methods for the synthesis of sulfonamides from sulfonic acids have been developed, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate. One such method employs triphenylphosphine (B44618) ditriflate to directly couple sulfonic acid salts with amines. nih.gov This approach offers a more streamlined process for generating sulfonamide libraries.

The following table lists examples of sulfonamide derivatives based on the 2,3-dihydro-1H-indole scaffold.

Compound NameMolecular FormulaNotesReference
2,3-Dihydro-1H-indole-5-sulfonamide hydrochlorideC₈H₁₁ClN₂O₂SThe hydrochloride salt form enhances water solubility. vulcanchem.com
This compound methylamideC₉H₁₂N₂O₂SA simple N-methylated sulfonamide derivative. scbt.com
2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamideC₁₇H₁₇N₃O₄SA more complex derivative incorporating an N-acetyl group and a benzamide (B126) moiety. smolecule.com

Hybrid Molecule Design and Synthesis with this compound Fragments

Molecular hybridization is a powerful strategy in drug design where distinct pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced or novel biological activities. The this compound scaffold is an attractive component for such designs due to its structural features and synthetic accessibility.

Conjugates of indole and pyridine or pyrimidine (B1678525) rings are of significant interest in medicinal chemistry. These nitrogen-containing heterocycles are prevalent in biologically active molecules, and their combination with the indole framework has led to the development of potent therapeutic candidates, including anticancer agents. mdpi.com

Several synthetic strategies can be envisioned for constructing such hybrids using the this compound building block:

Sulfonamide Linkage: A straightforward approach involves converting the sulfonic acid to a sulfonyl chloride and reacting it with an appropriate aminopyridine or aminopyrimidine. This forms a stable sulfonamide bridge connecting the two heterocyclic systems.

N-Acyl/Alkyl Linkage: The indoline nitrogen can be acylated or alkylated with a reagent that contains a pyridine or pyrimidine ring. For example, reacting the indoline with a pyridinecarboxylic acid chloride would form an amide-linked conjugate.

Building the Heterocycle: It is also possible to construct the pyrimidine ring onto the indole scaffold. For instance, a 3-acetylindole (B1664109) derivative can serve as a precursor to react with amidines, leading to the formation of an indole-appended pyrimidine system. richmond.edu This strategy could be adapted by first functionalizing the this compound scaffold with an appropriate group to initiate the pyrimidine ring synthesis.

The design of nih.govsmolecule.comnih.govtriazolo[1,5-a]pyrimidine indole derivatives has demonstrated the utility of linking these two scaffolds to create potent inhibitors of signaling pathways in cancer cells. mdpi.com Similarly, the synthesis of indolo[2,3-b]quinoline conjugates, which involves a fused indole-pyridine system, showcases another approach to hybrid molecule design. nih.gov These examples underscore the potential for creating novel and complex molecular architectures by combining the this compound fragment with other key heterocyclic motifs.

Development of Complex Indole Derivatives (e.g., 2-Oxo-3-[1-[3-(3-morpholin-4-yl-propyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]-meth-(Z)-ylidene]-2,3-dihydro-1H-indole-5-sulfonic Acid Methylamide)

The synthesis of highly complex indole derivatives, such as the specified 2-oxo-3-ylidene-2,3-dihydro-1H-indole structure, is a multi-step process that relies on the strategic connection of distinct heterocyclic building blocks. The structure is analogous to known multi-targeted receptor tyrosine kinase inhibitors like Sunitinib, suggesting a synthetic approach based on the condensation of two primary fragments: a substituted 2-oxindole and a substituted pyrrole (B145914) or indole aldehyde. researchgate.netnih.gov

The general and most convergent strategy for assembling this type of molecule is the Knoevenagel condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (the 2-oxindole) with a carbonyl compound (an appropriately substituted indole or pyrrole-2-carboxaldehyde).

A plausible synthetic pathway can be outlined as follows:

Preparation of the Oxindole (B195798) Core : The synthesis begins with the preparation of the requisite this compound methylamide. This can be achieved by standard sulfonylation and amidation reactions on an indoline precursor.

Synthesis of the Aldehyde Fragment : The second key intermediate is 1-[3-(3-morpholin-4-yl-propyl)-4,5,6,7-tetrahydro-1H-indol-2-carbaldehyde]. The synthesis of this fragment is complex, involving the initial construction of the tetrahydro-indole ring system, followed by N-alkylation with the morpholin-propyl side chain and subsequent formylation at the C2-position.

Knoevenagel Condensation : With both fragments in hand, the final step is a Knoevenagel condensation. The acidic C3-proton of the 2-oxindole core is deprotonated by a base (commonly piperidine (B6355638) or pyrrolidine) to form a nucleophilic enolate. This enolate then attacks the aldehyde group of the second fragment. Subsequent dehydration of the resulting aldol (B89426) intermediate yields the final product, creating the crucial C=C double bond (the meth-(Z)-ylidene bridge) that links the two heterocyclic systems. nih.govacgpubs.org The (Z)-isomer is often predominantly formed in such condensations. nih.gov

This modular approach allows for significant structural diversity, as variations can be introduced in either the oxindole or the aldehyde fragment to synthesize a library of related complex molecules for various chemical and pharmaceutical applications. nih.gov

Exploration of Advanced Reaction Mechanisms for Functionalization

The indole nucleus is electron-rich, making it highly amenable to electrophilic substitution, primarily at the C3 position. This inherent reactivity is exploited in several advanced reaction mechanisms to append a wide array of functional groups.

Friedel-Crafts Alkylation and Acylation on Indole Derivatives

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a powerful tool for forming carbon-carbon bonds on the indole scaffold. wikipedia.org The reaction involves an electrophilic aromatic substitution where the indole acts as the nucleophile.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the indole ring, typically at the C3 position. The process requires an alkylating agent, such as an alkyl halide, and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.org The mechanism involves the Lewis acid activating the alkyl halide to form a carbocation or a highly polarized complex, which then acts as the electrophile. researchgate.net

However, the reaction has several limitations:

Polyalkylation : The product, a 3-alkylindole, is often more nucleophilic than the starting indole, leading to multiple alkylations.

Rearrangements : The carbocation intermediate is prone to rearrangement to a more stable carbocation, which can result in a mixture of products.

Substrate Limitations : The reaction does not work well with strongly deactivated aromatic rings. wikipedia.org

To overcome some of these challenges, alternative alkylating agents like trichloroacetimidates can be used, which can be activated under milder conditions with a catalytic amount of Lewis acid. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride and a Lewis acid catalyst. organic-chemistry.org The mechanism proceeds through the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is the active electrophile. organic-chemistry.org

A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution. This deactivation prevents the polyacylation that plagues Friedel-Crafts alkylation, allowing for the clean synthesis of monoacylated products. organic-chemistry.org The resulting ketone can be subsequently reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing an indirect route to alkylated indoles that avoids the issues of polyalkylation and rearrangement.

Michael Addition Reactions with Sulfonic Acid Catalysts

The Michael addition, or conjugate addition, is an essential method for C3-alkylation of indoles. This reaction involves the addition of the indole nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.net The use of sulfonic acids as Brønsted acid catalysts has proven to be highly effective for this transformation.

The reaction mechanism is initiated by the activation of the α,β-unsaturated ketone by the sulfonic acid catalyst. Protonation of the carbonyl oxygen increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack. The electron-rich C3 position of the indole then attacks this activated β-carbon, forming a new C-C bond and an enol intermediate. Tautomerization of the enol yields the final β-indolylketone product.

p-Toluenesulfonic acid (PTSA) is a commonly used, inexpensive, and efficient catalyst for this reaction, often providing excellent yields. preprints.orgtsijournals.com Other sulfonic acid-based catalysts, including polyvinylsulfonic acid and Brønsted acidic ionic liquids, have also been successfully employed, offering advantages such as biodegradability, recyclability, and ease of handling. researchgate.netmdpi.com

Table 1: Examples of Sulfonic Acid-Catalyzed Michael Addition of Indoles

Indole Derivativeα,β-Unsaturated KetoneCatalystSolventYield (%)Reference
IndoleChalconePTSAAcetonitrile (B52724)94% preprints.org
2-Methylindole (B41428)BenzylideneacetonePTSAAcetonitrile92% preprints.org
Indole1,5-Diphenyl-1,4-pentadien-3-onePTSAEthanol98% tsijournals.com
IndoleChalconePolyvinylsulfonic acidDichloromethaneHigh researchgate.net
5-MethoxyindoleChalcone[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]Acetonitrile94% mdpi.com

Aza-Friedel-Crafts Reactions on Indoles

The aza-Friedel-Crafts (aza-FC) reaction is a powerful variant of the classical Friedel-Crafts reaction that forms a C-C bond between an indole and the carbon atom of an imine or iminium ion. rsc.org This reaction is a direct and highly convergent method for synthesizing 3-indolylmethanamines, which are structural motifs found in numerous biologically active compounds and natural products. nih.gov

The core mechanism involves the activation of an imine by an acid catalyst (either Lewis or Brønsted acid) to generate a highly electrophilic iminium ion. The nucleophilic C3 position of the indole then attacks this iminium ion. The resulting intermediate is then deprotonated to restore the aromaticity of the indole ring, yielding the 3-indolylmethanamine product. rsc.org

A wide range of catalysts have been developed for this transformation:

Lewis Acids : Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are effective catalysts for the reaction between indoles and N,O-acetals (imine precursors). rsc.org

Brønsted Acids : Chiral Brønsted acids, such as chiral potassium binaphthyldisulfonates, have been used to catalyze the enantioselective aza-FC reaction of indoles with ketimines, producing products with a chiral quaternary carbon center in high yields and enantioselectivities. acs.org

Organocatalysts : Bifunctional catalysts, like those derived from cinchona alkaloids, can activate both the indole and the imine through hydrogen bonding, enabling highly enantioselective reactions with a broad range of substrates, including less reactive alkyl imines. nih.govbrandeis.edu

The development of asymmetric aza-FC reactions represents a significant advance, providing efficient access to optically active indole derivatives that are of high value in medicinal chemistry. nih.govnih.gov

Medicinal Chemistry and Biological Activity of 2,3 Dihydro 1h Indole 5 Sulfonic Acid Scaffolds

Indole (B1671886) and Dihydroindole Ring Systems as Privileged Scaffolds in Drug Discovery

The indole nucleus and its reduced form, dihydroindole (indoline), are recognized as "privileged scaffolds" in drug discovery. This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The versatility of these bicyclic structures allows them to bind to a wide array of biological targets with high affinity, making them a cornerstone in the development of novel therapeutic agents.

The indole scaffold's importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and its derivatives, which are precursors to neurotransmitters such as serotonin. This inherent biological relevance has spurred extensive research into indole chemistry, leading to the discovery of numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders.

The dihydroindole ring system retains many of the favorable properties of the indole core while offering different three-dimensional geometries and electronic characteristics. This structural variation can be exploited by medicinal chemists to fine-tune the pharmacological profile of a compound, improving its potency, selectivity, and pharmacokinetic properties. The incorporation of a sulfonic acid group, as in 2,3-dihydro-1H-indole-5-sulfonic acid, further enhances the drug-like properties of the scaffold, often by improving aqueous solubility and providing a key interaction point for binding to target enzymes.

Enzyme Inhibition Profiles and Mechanism of Action

Derivatives of the this compound scaffold have been investigated for their ability to inhibit a variety of enzymes implicated in different disease pathways. The following sections detail the inhibitory activities of these compounds against specific enzyme targets.

Tyrosine Kinase Inhibition (e.g., Src Kinase, Shp2/PTPN11, MET Receptor)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development. Indole and indolinone scaffolds are key components of many tyrosine kinase inhibitors.

Src Kinase: The non-receptor tyrosine kinase Src is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. Novel 1,3,5-trisubstituted indole derivatives have been designed and synthesized as inhibitors of pp60c-Src tyrosine kinase. For instance, compound 8c , 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl, emerged as a promising inhibitor with an IC50 value of 4.69 µM. nih.gov This highlights the potential of the indole scaffold in targeting Src kinase.

Shp2/PTPN11: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that positively regulates growth factor and cytokine signaling. Activating mutations in PTPN11 are associated with certain leukemias and Noonan syndrome. nih.gov The development of SHP2 inhibitors is a key therapeutic strategy. Notably, catalytic site inhibitors of SHP2 often contain ionic functional groups that mimic phosphotyrosine, such as sulfonic acids. nih.gov For example, NSC-87877 was identified as a potent SHP2 inhibitor with an IC50 of 0.318 μM, and docking studies revealed that its sulfonic acid moieties form crucial hydrogen bonds within the catalytic domain of SHP2. nih.gov This underscores the importance of the sulfonic acid group, a key feature of the this compound scaffold, in targeting this phosphatase.

MET Receptor: The MET receptor tyrosine kinase, activated by hepatocyte growth factor/scatter factor (HGF/SF), is implicated in tumor cell growth, invasion, and metastasis. Potent and selective pyrrole-indolinone inhibitors of the Met kinase have been discovered. nih.gov These compounds effectively block HGF/SF-induced receptor phosphorylation and subsequent cellular responses, demonstrating the utility of the indolinone core in developing MET inhibitors. nih.gov

Table 1: Tyrosine Kinase Inhibition by Indole Derivatives
CompoundTarget KinaseInhibitory Concentration (IC50)
1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl (8c)pp60c-Src4.69 µM nih.gov
NSC-87877SHP20.318 µM nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, IDO1 is a key immune checkpoint regulator, and its overexpression in tumor cells leads to a suppressed anti-tumor immune response. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The sulfonamide group is a known pharmacophore that can interact with the heme iron of IDO1. nih.gov A variety of secondary sulfonamides have been synthesized and evaluated for their IDO1 inhibitory activity. In one study, a screening of an in-house library identified a secondary sulfonamide, BS-1 , with an IC50 value of 48.42 µM against IDO1. nih.gov Subsequent optimization led to the discovery of more potent inhibitors. For example, compound 5d from this series exhibited significantly improved inhibitory activity. nih.gov Another study on theophylline (B1681296) derivatives with a 1,2,3-triazole group also identified compounds with potent IDO1 inhibition, with IC50 values in the micromolar range. researchgate.net These findings suggest that the sulfonamide moiety, as present in derivatives of this compound, is a key feature for designing effective IDO1 inhibitors.

Table 2: IDO1 Inhibition by Sulfonamide and Indole Derivatives
Compound Class/ExampleTarget EnzymeInhibitory Concentration (IC50)
Secondary Sulphonamide (BS-1)IDO148.42 µM nih.gov
Theophylline derivative (3c)IDO110.07 µM researchgate.net
Theophylline derivative (3e)IDO125.03 µM researchgate.net

Carbohydrate-Degrading Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibitors of carbohydrate-degrading enzymes such as α-amylase and α-glucosidase are important therapeutic agents for the management of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Several studies have explored indole derivatives as inhibitors of these enzymes. A series of thiazolidinone-based indole derivatives were synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activities. mdpi.com Compounds within this series demonstrated potent inhibition, with some derivatives showing significantly better activity than the standard drug, acarbose. mdpi.com For example, one of the most potent compounds exhibited an IC50 value of 1.50 ± 0.05 µM against α-amylase and 2.40 ± 0.10 µM against α-glucosidase. mdpi.com Another study on 3,3-di(indolyl)indolin-2-ones also reported significant α-glucosidase and α-amylase inhibitory activities. nih.gov These results indicate that the indole scaffold is a promising starting point for the development of novel inhibitors of carbohydrate-degrading enzymes.

Table 3: Inhibition of Carbohydrate-Degrading Enzymes by Indole Derivatives
Compound ClassTarget EnzymeInhibitory Concentration (IC50) Range
Thiazolidinone-based indole derivatives mdpi.comα-Amylase1.50 ± 0.05 to 29.60 ± 0.40 µM
α-Glucosidase2.40 ± 0.10 to 31.50 ± 0.50 µM

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Therefore, DPP-IV inhibitors are an established class of oral antidiabetic drugs.

The isoindoline (B1297411) scaffold, which is structurally related to dihydroindole, has been explored for the development of potent and selective DPP-IV inhibitors. researchgate.net Structure-activity relationship studies of isoindoline-based inhibitors have led to the discovery of compounds with high potency and good in vivo efficacy. researchgate.net Furthermore, patent literature describes indole derivatives as having DPP-IV inhibitory activity. google.com While specific data on this compound derivatives as DPP-IV inhibitors is limited, the activity of structurally similar scaffolds suggests that this is a promising area for further investigation.

Inhibition of Viral Endonucleases (e.g., Bunyavirales Cap-Snatching Endonucleases)

Viral endonucleases are essential enzymes for the replication of many viruses, including influenza and members of the Bunyavirales order. These enzymes perform a "cap-snatching" mechanism, where they cleave the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of viral mRNAs. This process is a prime target for antiviral drug development.

The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been investigated for its ability to inhibit the endonuclease of influenza virus. researchgate.net This scaffold acts as a metal-binding pharmacophore, coordinating to the divalent metal ions in the active site of the enzyme. researchgate.net More broadly, inhibitors of the influenza cap-dependent endonuclease, such as baloxavir (B560136), have been shown to also inhibit the endonuclease activity of bunyaviral L proteins, albeit with varying potency. For instance, baloxavir acid (BXA) inhibits the endonuclease of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) with an IC50 of 16.5 µM and Sin Nombre Virus (SNV) with an IC50 of 622 µM. nih.gov These findings suggest that scaffolds capable of chelating the active site metal ions, a potential role for derivatives of this compound, could be explored for broad-spectrum antiviral activity against viruses that utilize a cap-snatching mechanism.

Table 4: Inhibition of Viral Endonucleases by Related Compounds
CompoundViral TargetInhibitory Concentration (IC50)
Baloxavir acid (BXA) nih.govSFTSV Endonuclease16.5 µM
SNV Endonuclease622 µM

Other Enzyme Target Modulations

The this compound scaffold, particularly in the form of its sulfonamide derivatives, has been the subject of significant investigation as a modulator of enzyme activity. Research has predominantly focused on its potent inhibitory effects on the carbonic anhydrase (CA) family of metalloenzymes.

Specifically, a series of 1-acylated indoline-5-sulfonamides were designed and synthesized as analogs of a known selective CA IX inhibitor. nih.govnih.gov These derivatives demonstrated significant inhibitory activity against the tumor-associated isoforms CA IX and CA XII, which are key players in the regulation of pH in the tumor microenvironment. nih.govnih.gov The overexpression of these enzymes contributes to extracellular acidosis, promoting tumor progression, metastasis, and resistance to therapy. nih.govnih.gov

The indoline-5-sulfonamide (B1311495) core acts as a crucial zinc-binding group, anchoring the inhibitor within the enzyme's active site. nih.gov Docking studies have shown that these sulfonamides interact with the Zn2+ ion in the active site, forming key hydrogen bonds with residues such as Thr 199. nih.gov The 1-acyl group provides an additional point of interaction, for example, forming a hydrogen bond with Gln 92 in CA IX, distinguishing its binding mode from other related inhibitors and highlighting the potential of this scaffold for developing new CA inhibitors. nih.gov

The inhibitory potency of these compounds is significant, with Kᵢ (inhibition constant) values reaching the nanomolar range. For instance, certain 1-acylated indoline-5-sulfonamides have shown Kᵢ values as low as 132.8 nM against CA IX and 41.3 nM against CA XII. nih.govnih.govunifi.it This potent and, in some cases, selective inhibition of tumor-related CA isoforms underscores the therapeutic potential of the this compound scaffold in oncology.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1-Acylindoline-5-sulfonamide Derivatives
CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) CA IX132.8
4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) CA XII41.3
4g (1-(3-chlorobenzoyl)indoline-5-sulfonamide) CA XIIPotent inhibitor
4h (1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide) CA XIIPotent inhibitor

Data sourced from studies on 1-acylated indoline-5-sulfonamides. nih.govnih.govunifi.it

Investigation of Cellular Pathway Modulation and Biological Response

While the broader indole nucleus is known to be a key structure in compounds with immunomodulatory effects, and sulfonamides have also been investigated for such properties, specific research directly linking the this compound scaffold to the modulation of B cell activation and proliferation pathways is limited in the currently available scientific literature. Further investigation is required to determine if derivatives of this specific scaffold exert any direct influence on B lymphocyte function.

The this compound scaffold is a promising core structure in the development of anticancer agents, primarily through its derivatives' ability to inhibit carbonic anhydrases (CAs) and exert antiproliferative effects. nih.govnih.gov

As detailed in section 5.2.6, 1-acylated indoline-5-sulfonamides are potent inhibitors of tumor-associated CA IX and CA XII. nih.govnih.gov By inhibiting these enzymes, the compounds can disrupt the pH regulation of the tumor microenvironment, potentially counteracting a key mechanism that cancer cells use to thrive and resist treatment. nih.govnih.gov

In addition to enzyme inhibition, these compounds have demonstrated direct antiproliferative activity against cancer cell lines. A synthesized series of indoline-5-sulfonamides showed a moderate antiproliferative effect on the MCF7 breast cancer cell line. nih.govnih.gov Notably, this activity is often maintained under hypoxic (low oxygen) conditions, which is significant because hypoxia is a common feature of solid tumors and a major reason for resistance to conventional anticancer therapies. nih.govnih.gov For example, compound 4f , a potent CA IX and XII inhibitor, was found to suppress the growth of MCF7 cells with an IC₅₀ value of 12.9 µM under hypoxia. nih.govnih.gov

Furthermore, some derivatives have shown potential in overcoming multidrug resistance (MDR). Compounds 4e and 4f were found to reverse chemoresistance to doxorubicin (B1662922) in a leukemia cell line (K562/4) that overexpresses P-glycoprotein, a key protein involved in MDR. nih.govnih.gov This suggests that the indoline-5-sulfonamide scaffold could be valuable for developing adjuvant agents that restore the efficacy of existing chemotherapeutics. nih.gov

Table 2: Antiproliferative Activity of Selected Indoline-5-sulfonamides
CompoundCell LineConditionActivity (IC₅₀)
4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) MCF7 (Breast Cancer)Hypoxia12.9 µM

Data reflects the concentration required to inhibit 50% of cell growth. nih.govnih.gov

The indole nucleus is recognized as a "privileged" scaffold in medicinal chemistry, forming the basis for numerous compounds targeting the central nervous system. nih.gov Likewise, sulfonamide derivatives have been investigated for their potential in treating neurodegenerative diseases, with some showing activity as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or as modulators of neuroinflammation. researchgate.net

While direct studies on the this compound molecule itself in neurodegenerative models are not prominent, its structural components suggest potential. Indole-based sulfonamide derivatives have been recently synthesized and evaluated for their ability to inhibit cholinesterases, key targets in Alzheimer's disease therapy. nih.gov The versatility of the indole structure allows it to interact with various receptors and enzymes implicated in the pathology of neurodegenerative conditions. nih.gov Compounds based on indoles are being explored for their ability to mitigate oxidative stress, inhibit the aggregation of proteins like amyloid-beta and alpha-synuclein, and reduce neuroinflammation, all of which are critical factors in diseases such as Alzheimer's and Parkinson's.

Therefore, the this compound scaffold represents a rational starting point for the design of novel multifunctional agents aimed at the complex pathologies underlying neurodegenerative disorders. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The sulfonic acid group, and more specifically its sulfonamide derivative (-SO₂NH₂), is the cornerstone of the biological activity observed in the this compound scaffold, particularly in the context of carbonic anhydrase (CA) inhibition. nih.gov

The primary role of the sulfonamide group is to act as a potent zinc-binding group (ZBG). nih.gov In its anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of CA enzymes, which is the fundamental interaction for inhibition. nih.gov This anchoring is essential for the molecule's inhibitory function.

Structure-activity relationship (SAR) studies on 1-acylated indoline-5-sulfonamides have provided further insights into how modifications to the scaffold influence efficacy and selectivity against different CA isoforms. nih.gov

The Indoline (B122111) Core vs. Other Cores: The replacement of an aminoindane core with the indoline core (a "scaffold hopping" approach) proved to be a successful strategy for developing novel CA inhibitors. Docking studies indicated that the indoline core maintains a similar and favorable orientation in the CA IX active site compared to the parent indane structure. nih.gov

Acylation at the 1-Position: The introduction of an acyl group at the N1 position of the indoline ring generally leads to a significant increase in inhibitory activity against CA XII compared to less polar alkyl fragments. nih.gov This acyl group provides an additional hydrogen bond donor/acceptor site, enhancing the binding affinity. nih.gov

Substitution on the Acyl Phenyl Ring: The nature and position of substituents on the phenyl ring of the 1-acyl group have a marked effect on potency and selectivity.

Derivatives with chlorine atoms, such as 1-(4-chlorobenzoyl)indoline-5-sulfonamide (4f ) and 1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide (4h ), were among the most potent inhibitors of CA XII. nih.gov

These chloro-substituted derivatives also demonstrated a degree of selectivity over other CA isoforms like CA I. nih.gov

The introduction of a perfluoro-benzoyl group (4e ) also resulted in significant activity. nih.gov

Positional and Stereochemical Impact of Substituents on Activity

The biological activity of derivatives based on the 2,3-dihydro-1H-indole (indoline) scaffold is profoundly influenced by the placement and three-dimensional arrangement of their substituents. The precise location of a functional group on the indoline ring system can determine the molecule's ability to interact with its biological target, while its stereochemistry can be the deciding factor between a potent therapeutic agent and an inactive isomer.

The position of substituents dictates the electronic and steric profile of the molecule. For instance, in related indole-based structures, the location of even simple functional groups can lead to significant variations in potency and selectivity. Structure-activity relationship (SAR) studies on various indole derivatives have repeatedly shown that certain positions are more favorable for substitution than others for specific biological targets. For example, investigations into a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which contain a fused indoline-like core, revealed that alkylation at the N-1 or N-5 positions resulted in a marked decrease in activity as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. nih.gov This suggests that the hydrogen atoms at these positions may be crucial for hydrogen-bonding interactions with the target protein, and their replacement with a bulkier methyl group is detrimental. nih.gov

While specific SAR data on the this compound scaffold is not extensively documented in publicly available literature, principles from related structures provide valuable insights. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the activity was highly sensitive to the nature and position of halogen substituents on the indole ring. The presence of a chloro or fluoro group at the C-5 position was found to be a determining factor for potency. This highlights that for the indoline-5-sulfonic acid core, modifications at the C-4, C-6, and C-7 positions would be expected to significantly modulate bioactivity.

Stereochemistry introduces a critical layer of complexity and specificity. Many biological targets, such as enzymes and receptors, are chiral themselves and can therefore differentiate between the enantiomers of a chiral drug molecule. nih.gov This stereoselectivity can result in one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A compelling illustration of this principle is found in the study of chiral 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. When a racemic compound was separated into its individual enantiomers, a dramatic difference in biological activity was observed. The (R)-enantiomer was identified as the eutomer, retaining a potent low-nanomolar activity, whereas the (S)-enantiomer (the distomer) was over 100 times less active. nih.gov

CompoundStereochemistryEC₅₀ (µM) for F508del-CFTR
Racemate 1Racemic (R/S)0.019
Eutomer (R)-enantiomer 0.017
Distomer(S)-enantiomer> 1.0

This interactive table demonstrates the profound impact of stereochemistry on the biological activity of a chiral compound containing an indoline-like core. Data sourced from studies on CFTR potentiators. nih.gov

This stark difference underscores the importance of stereochemical considerations in drug design. The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for an optimal fit and interaction with the binding site on its target protein, leading to a potent biological response. The (S)-enantiomer, being a mirror image, cannot achieve this same optimal interaction and thus exhibits significantly lower activity. Therefore, for any chiral derivative of this compound, it is crucial to synthesize and test each enantiomer separately to identify the eutomer and fully characterize the compound's therapeutic potential.

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is not only dependent on its chemical structure but also on the three-dimensional shape, or conformation, it adopts in space. Conformational analysis examines the different spatial arrangements of atoms that a molecule can assume through the rotation of single bonds. For derivatives of this compound, the flexibility or rigidity of the scaffold and its substituents can play a pivotal role in determining the affinity and efficacy at a biological target.

The correlation between a molecule's preferred conformation and its bioactivity is a cornerstone of medicinal chemistry. A molecule must adopt a specific "bioactive conformation" to effectively bind to its target receptor or enzyme active site. In some cases, the indoline ring itself, being a partially saturated system, has a degree of conformational flexibility. Substituents, particularly at the C-2 and C-3 positions, can influence or lock the ring into a preferred conformation, which can in turn affect activity.

For example, studies on 2,3-dihydro derivatives of melatonin (B1676174) have explored how introducing substituents at the C-3 position can lock the side chain into a specific conformation, shifting it from the plane of the indole moiety. brieflands.com The primary goal of such research is to investigate how these defined conformational features directly influence the molecule's affinity for melatonin receptors. This strategy of creating conformationally restricted analogues is a powerful tool to probe the geometric requirements of a binding site.

Compound LinkageMolecular ShapeRelative Binding AffinityRelative Antiviral Activity
6–6'CompactHighHigh
5–6'Less CompactModerateModerate-Low
6–5'Less CompactModerateModerate-Low
5–5'ExtendedLowLow

This interactive table illustrates the correlation between molecular shape (conformation) and biological activity for a series of indole-based compounds. Data adapted from research on HIV-1 fusion inhibitors. nih.gov

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are often employed to formalize the link between conformation and bioactivity. mdpi.com These models map the steric and electrostatic fields of a series of molecules to correlate their 3D properties with their observed biological activities. By analyzing the resulting contour maps, chemists can visualize which regions of space around the molecular scaffold require bulky or electron-donating groups, and which areas are sensitive to steric hindrance. This information, which is intrinsically linked to the molecule's conformation, provides a rational basis for designing new derivatives of scaffolds like this compound with improved potency and selectivity. mdpi.com

Computational and Theoretical Studies on 2,3 Dihydro 1h Indole 5 Sulfonic Acid Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2,3-dihydro-1H-indole-5-sulfonic acid, might interact with a biological target, typically a protein.

Molecular docking simulations are instrumental in predicting how indole (B1671886) derivatives bind to the active sites of proteins. These predictions are crucial for structure-based drug design. For instance, studies on indole-based sulfonamides have been conducted to evaluate their potential as inhibitors for specific therapeutic targets.

One area of investigation has been the Janus kinase 3 (JAK-3) protein, which is implicated in signaling pathways related to oral cancer. nih.gov Molecular docking analyses of a series of indole-based diaza-sulphonamide compounds with the JAK-3 protein have shown promising binding affinities, suggesting their potential as anti-cancer agents. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value typically signifies a stronger interaction. The interactions of these compounds are comparable to clinically used drugs, indicating they fit well within the protein's binding site. nih.gov

Table 1: Predicted Binding Affinities of Indole-Based Diaza-Sulphonamide Compounds with JAK-3 Protein. nih.gov
CompoundBinding Affinity (kcal/mol)
Compound 1-9.7
Compound 2-9.5
Compound 3-9.4
Compound 4-9.3
Compound 5-9.2
Compound 6-9.1
Compound 7-9.0
Compound 8-8.9
Compound 9-8.8
Doxorubicin (B1662922) (Reference)-9.0

This table is based on data for related indole sulfonamide compounds, as specific docking studies for this compound were not available in the searched literature.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Understanding these recognition mechanisms is key to explaining a compound's biological activity.

Docking studies reveal the specific amino acid residues within a protein's active site that interact with the ligand. For example, the aromatic indole ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The sulfonamide group is a potent hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with polar residues in the binding pocket.

A related compound, 2,3-dioxo-5-indolinesulfonic acid (DISA), has been studied for its specific reaction with tryptophan residues in peptides and proteins. nih.gov This high specificity is a prime example of molecular recognition, where the chemical properties of DISA lead to a targeted interaction with a particular amino acid, demonstrating how the indole core and its substituents can drive selective binding. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and energy of molecules. nih.gov These calculations are essential for understanding a molecule's intrinsic properties and predicting its behavior in chemical reactions and biological systems.

The conformational energy landscape of a molecule describes the relationship between its three-dimensional shape (conformation) and its potential energy. researchgate.net Molecules are not static but exist as an ensemble of different conformations, and the energy landscape reveals which shapes are most stable (lowest energy) and the energy barriers between them. chemrxiv.orgchemrxiv.org

Quantum chemical calculations are a powerful tool for predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely mechanism, including intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, such studies could predict its metabolic fate, its reactivity with various biomolecules, or the mechanisms of its potential therapeutic actions. However, specific computational studies on the reaction mechanisms and transition state characterizations involving this particular compound are not prominently featured in the existing literature, representing an area for future investigation.

The electronic structure of a molecule governs its reactivity and its interactions with other molecules. Quantum chemical calculations can determine several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electrochemical studies, such as cyclic voltammetry, can experimentally probe the redox behavior of molecules, which is directly related to their electronic properties. researchgate.net Studies on related indole-based sulfonamide derivatives have investigated their oxidation and reduction potentials. researchgate.net This redox behavior can be critical for biological activity, as many biological processes involve electron transfer reactions. The nature of substituents on the indole sulfonamide core has been shown to vary the redox properties of the compounds. researchgate.net

Table 2: Electrochemical Data for an Indole Sulfonamide Derivative (Compound A1) from Cyclic Voltammetry. researchgate.net
ParameterValue
Oxidation Potential, Epa (mV)630
Reduction Potential, Epc (mV)-1450
ΔEp (Epa - Epc) (mV)66

This table presents data for a related 5-fluoro-1H-indole-3-carbohydrazide derivative to illustrate the type of electronic property data obtained from such studies.

By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and regions likely to engage in hydrogen bonding. This information is invaluable for understanding how this compound interacts with biological targets and for designing new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby optimizing lead compounds and reducing the need for extensive experimental work. researchgate.net For derivatives of this compound, QSAR studies have been pivotal in understanding how structural modifications influence their therapeutic efficacy.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for this compound and related indole systems involves curating a dataset of compounds with known biological activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties. Statistical methods are then employed to build a regression model that correlates these descriptors with activity.

For instance, QSAR models have been developed for indole-based sulfonylhydrazones to predict their anti-breast cancer activity. mdpi.com In these studies, several models were generated, with some achieving strong predictive ability, indicated by correlation coefficients (R) greater than 0.9 and cross-validated correlation coefficients (Q) above 0.65. mdpi.com Similarly, 2D-QSAR modeling has been applied to design novel 1H-3-indolyl derivatives as potent antioxidants, specifically as inhibitors of 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov

The statistical robustness of these models is critical. A high correlation coefficient (R) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (Q²) from methods like leave-one-out (LOO) cross-validation demonstrates the model's internal predictive power. researchgate.net The external predictability is often assessed using a separate test set of compounds. researchgate.net For a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, a QSAR model for cytotoxic activity showed internal and external model prediction rates of 54.29% and 56.68%, respectively. researchgate.net

Table 1: Example of Statistical Parameters for QSAR Models of Indole Derivatives

Model TargetBiological ActivityRKey FindingReference
Indole-sulfonylhydrazonesAnticancer (MCF-7)> 0.9> 0.65Model demonstrates strong predictive ability for cytotoxicity. mdpi.com
1H-3-Indolyl derivativesAntioxidant (ABTS)--Model successfully recommended promising candidates for in vitro testing. nih.govnih.gov
Indeno[1,2-b]indolesCK2 Inhibition--Model was used to predict the activity of a different class of compounds (naphtho[2,3-b]furan-4,9-diones). nih.gov
Thiazolidin-4-onesAnticancer (Osteosarcoma)--Model was built using descriptors from the CODESSA program to predict IC50 values. researchgate.net

Identification of Key Structural Descriptors for Target Interactions

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. These descriptors provide insight into the structural features required for effective interaction with a biological target.

For indole derivatives, various descriptors have been found to be significant. Lipophilicity, often represented by parameters like LogP, is a common descriptor. researchgate.net In a study on indole-based sulfonylhydrazones, the presence of specific substituents was found to positively or negatively influence activity. For example, against the MCF-7 cell line, a non-substituted phenyl ring or a 4-methylphenyl group had a positive impact on ligand efficiency. mdpi.com Conversely, introducing bromo or methoxy (B1213986) substituents did not lead to satisfactory activity or selectivity. mdpi.com The presence of 5-Cl or 1-COCH3 substituents on the indole ring was identified as a critical contributor to enhanced anticancer activity. mdpi.com

In another model for cytotoxic N-substituted isatin (B1672199) derivatives, bending energy (BE) and the lipophilic parameter (PC) were identified as crucial. researchgate.net The negative coefficient for these terms in the QSAR equation indicated that cytotoxic activity increases as the bending energy and lipophilicity of the compound increase. researchgate.net This suggests that substituents altering these properties can be rationally introduced to enhance biological activity.

Table 2: Key Structural Descriptors and Their Influence on the Activity of Indole Derivatives

Descriptor TypeSpecific DescriptorInfluence on ActivityBiological ContextReference
Substituent Effects 5-Cl on indole ringPositiveAnticancer Activity mdpi.com
1-COCH3 on indole ringPositiveAnticancer Activity mdpi.com
4-methylphenyl groupPositiveLigand Efficiency (MCF-7) mdpi.com
Bromo or Methoxy groupsNegativeAnticancer Activity & Selectivity mdpi.com
Physicochemical Lipophilicity (PC)Positive (inversely correlated in model)Cytotoxicity researchgate.net
Energy Bending Energy (BE)Positive (inversely correlated in model)Cytotoxicity researchgate.net
Topological Topological Length/VolumeSignificant15-LOX Inhibition mdpi.com

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational changes and stability of systems like a ligand bound to its biological target, which is crucial for understanding the mechanism of action of compounds like this compound.

Ligand-Target Complex Dynamics and Stability

MD simulations are frequently used to assess the stability of a ligand within the binding pocket of a protein target. bioinformation.net After an initial docking pose is predicted, an MD simulation can confirm whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the active site. bioinformation.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSF plot reveals the flexibility of different parts of the protein, highlighting which residues fluctuate the most. researchgate.net Interactions between the ligand and specific amino acid residues, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to determine their persistence and contribution to binding stability. researchgate.net The number of hydrogen bonds formed between the protein and ligand over time is a common metric for evaluating the strength of the interaction. bioinformation.net

Table 3: Representative Output Parameters from a Molecular Dynamics Simulation

ParameterDescriptionIndication of Stability
Protein RMSD Root Mean Square Deviation of the protein backbone atoms from a reference structure.A stable, converged plot indicates the protein has reached equilibrium.
Ligand RMSD Root Mean Square Deviation of the ligand's heavy atoms relative to the protein's active site.Low and consistent values suggest the ligand remains stably bound in its initial pose.
RMSF Root Mean Square Fluctuation of individual residues.Low fluctuations in active site residues can indicate a stable binding pocket.
Hydrogen Bonds Number of hydrogen bonds between the ligand and target over time.A consistent number of key hydrogen bonds points to a stable interaction.
Radius of Gyration (Rg) A measure of the protein's compactness.A stable Rg value suggests the protein's overall fold is maintained.
SASA Solvent Accessible Surface Area.Changes can indicate conformational shifts that expose or bury parts of the protein.

Solvent Effects on Molecular Behavior

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects on the conformational dynamics of both the ligand and its target.

Solvent molecules can mediate interactions between the ligand and the protein through water bridges, which can be crucial for stabilizing the complex. researchgate.net The solubility of a compound, which is influenced by its interactions with the solvent, is a key factor in its bioavailability. For amphipolar molecules, interactions with both polar (e.g., water) and non-polar environments are important. nih.gov Studies on related indole structures have investigated their solubility in various organic solvents and aqueous mixtures, noting that π-π interactions with aromatic solvents can prevent aggregation, while interactions in aqueous media can lead to the formation of clusters or micelles. nih.gov

MD simulations can quantify how the solvent affects the ligand's conformational freedom and its binding energy. The analysis of the Solvent Accessible Surface Area (SASA) during a simulation can reveal how conformational changes in the protein-ligand complex alter its exposure to the solvent. bioinformation.net These simulations provide a dynamic picture of how the compound behaves in a physiological environment, which is essential for rational drug design.

Density Functional Theory (DFT) Applications in Catalyst Design and Molecular Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. jmchemsci.com It has become a powerful tool in chemistry for predicting a wide range of molecular properties and for studying reaction mechanisms, making it valuable for applications related to this compound. nih.gov

DFT calculations are used to determine optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties. researchgate.net A key application is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important descriptor of molecular stability and chemical reactivity; a large gap suggests high kinetic stability and low chemical reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and global electrophilicity (ω). mdpi.com These parameters provide a quantitative measure of a molecule's reactivity. Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions and chemical reactions. rsc.org

In the context of catalyst design, DFT is employed to study reaction pathways and transition states. For example, it can be used to investigate the mechanism of reactions like the regioselective sulfenylation of indoles, helping to understand the role of a catalyst and predict the reactivity of different substrates. researchgate.net By calculating the activation energies of different potential pathways, DFT can guide the design of more efficient and selective catalysts. researchgate.net

Table 4: Quantum Chemical Descriptors Calculated via DFT for a Representative Organic Molecule

ParameterSymbolFormulaSignificance
HOMO Energy E(HOMO)-Correlates with electron-donating ability; ionization potential.
LUMO Energy E(LUMO)-Correlates with electron-accepting ability; electron affinity.
Energy Gap ΔEE(LUMO) - E(HOMO)Indicator of chemical reactivity and kinetic stability.
Electronegativity χ-(E(HOMO) + E(LUMO))/2Measures the power of an atom or group to attract electrons.
Chemical Hardness η(E(LUMO) - E(HOMO))/2Measures resistance to change in electron distribution.
Global Electrophilicity ωµ²/2η (where µ = -χ)Index for classifying electrophilic character.
Chemical Softness S1/2ηReciprocal of hardness; indicates high reactivity.

This table presents theoretical formulas based on Koopmans' theorem within the DFT framework. jmchemsci.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3-dihydro-1H-indole-5-sulfonic acid and its derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy of the 2,3-dihydro-1H-indole (indoline) core typically reveals characteristic signals for the aliphatic and aromatic protons. The protons at the C2 and C3 positions of the five-membered ring usually appear as triplets in the upfield region of the spectrum, a result of their coupling with each other. For instance, in the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine, the protons at C2 (positionally analogous to C3 in the parent indoline) show a triplet at approximately 3.17 ppm, while the C3 protons (positionally analogous to C2) present a triplet at around 3.69 ppm. mdpi.com The aromatic protons on the benzene (B151609) ring will exhibit splitting patterns dependent on the substitution. For a 5-sulfonic acid substituted indoline (B122111), one would expect to see a singlet for the proton at C4, a doublet for the proton at C6, and a doublet for the proton at C7, with coupling constants typical for ortho- and meta-relationships.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The aliphatic carbons at C2 and C3 of the indoline ring are expected to resonate in the upfield region, typically between 25 and 50 ppm. mdpi.com The aromatic carbons will appear in the downfield region (110-155 ppm), with the carbon atom attached to the electron-withdrawing sulfonic acid group (C5) expected to be significantly deshielded.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives. COSY spectra establish the connectivity between coupled protons, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are crucial for confirming the substitution pattern on the aromatic ring and for the complete structural elucidation of novel derivatives.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~3.6 - 3.8Triplet~8.0
H-3~3.1 - 3.3Triplet~8.0
H-4~7.6 - 7.8Singlet-
H-6~7.4 - 7.6Doublet~8.5 (ortho)
H-7~6.8 - 7.0Doublet~8.5 (ortho)
N-HVariable (broad singlet)Broad Singlet-

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2~45 - 50
C-3~28 - 33
C-3a~130 - 135
C-4~120 - 125
C-5~140 - 145
C-6~125 - 130
C-7~110 - 115
C-7a~150 - 155

For derivatives of this compound that possess chiral centers, NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), is a powerful tool for determining the relative stereochemistry. By observing through-space correlations between protons, the spatial proximity of different substituents can be established, allowing for the assignment of their relative orientations. Coupling constants obtained from high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the five-membered ring of the indoline system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₉NO₃S), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence. For instance, the HRMS data for a related derivative, 1-(3-fluorobenzoyl)indoline-5-sulfonamide, showed a calculated m/z of 303.0798 for [M+H]⁺, with the found value being 303.0811, confirming its molecular formula.

Interactive Data Table: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₈H₁₀NO₃S⁺200.0376
[M-H]⁻C₈H₈NO₃S⁻198.0230
[M+Na]⁺C₈H₉NNaO₃S⁺222.0195

Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are used to study the fragmentation patterns of this compound. The fragmentation pathways provide valuable structural information. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da). nih.gov For this compound, a plausible fragmentation pathway would involve the initial formation of the molecular ion, followed by the loss of the sulfonic acid group or parts of it. The indoline ring itself can also undergo characteristic fragmentation, such as the loss of ethylene (B1197577) from the five-membered ring. scirp.org Analyzing these fragmentation patterns helps to confirm the presence of both the indoline core and the sulfonic acid substituent.

A proposed key fragmentation would be the loss of the SO₃H group, leading to an indolinium ion. Further fragmentation could involve the cleavage of the C2-C3 bond.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indoline, the S=O and S-O bonds of the sulfonic acid group, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. The N-H stretching vibration of the secondary amine in the indoline ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups at positions 2 and 3 are found just below 3000 cm⁻¹.

The sulfonic acid group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-O stretching vibration is typically observed in the 800-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine (Indoline)3300 - 3500Medium
O-H StretchSulfonic Acid2500 - 3300 (broad)Broad, Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Medium
Aliphatic C-H Stretch-CH₂- (Indoline)2850 - 2960Medium
Aromatic C=C StretchBenzene Ring1450 - 1600Medium to Strong
S=O Asymmetric StretchSulfonic Acid1340 - 1380Strong
S=O Symmetric StretchSulfonic Acid1150 - 1180Strong
S-O StretchSulfonic Acid800 - 1000Strong
C-N StretchAmine (Indoline)1250 - 1350Medium

Identification of Key Functional Groups and Bonds

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the identification of the key functional groups and bonds within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an indole (B1671886) derivative provides a vibrational fingerprint of the molecule. For a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, characteristic IR peaks were observed for N-H and C-H bonds. mdpi.com In the case of this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its principal functional groups. The sulfonic acid group (-SO₃H) would be identifiable by strong and broad O-H stretching vibrations, typically in the range of 3200-2500 cm⁻¹, and S=O stretching absorptions around 1250-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric). The indoline moiety would show N-H stretching vibrations around 3400-3300 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, and C-H stretching of the saturated heterocyclic ring just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would reveal characteristic signals. The protons on the aromatic ring would appear as distinct multiplets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons of the dihydro-indole ring at positions 2 and 3 would likely show signals in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity. The proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent. The N-H proton of the indoline ring would also be observable.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of aromatic carbons, aliphatic carbons in the five-membered ring, and carbons attached to the nitrogen and sulfonate groups. For comparison, the ¹³C NMR spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine shows characteristic signals for the indoline ring carbons. mdpi.com A study on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles demonstrated the use of 2D NMR techniques like HMQC and HMBC for unequivocal assignment of all proton and carbon signals. nih.gov

A hypothetical ¹H NMR data table for this compound is presented below, based on known chemical shifts for similar structures.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic H7.0 - 7.8m, d
N-H~5.0 - 6.0br s
-CH₂- (Position 2)~3.0 - 3.5t
-CH₂- (Position 3)~3.5 - 4.0t
SO₃H>10.0br s
Note: This is a predictive table. Actual values may vary based on solvent and other experimental conditions.

Characterization of Surface Functionalized Materials

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement of crystalline solids.

Precise Solid-State Molecular and Crystal Structure Determination

A representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction study is shown below.

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4
R-factor (%)4.5
Note: These are hypothetical values for illustrative purposes.

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on the data obtained from single-crystal X-ray diffraction. It allows for the identification and characterization of hydrogen bonds, π-π stacking, and other van der Waals forces that govern the crystal packing.

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and resolving it from mixtures.

Purity Assessment and Mixture Resolution

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds like sulfonic acids. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with formic or trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the indole chromophore absorbs significantly. The purity of a sample is determined by the relative area of the main peak in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. Methods for the analysis of other sulfonic acids and substituted indoles have been reported, providing a basis for method development for this specific compound. nih.govsielc.comijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. Due to the low volatility of sulfonic acids, direct analysis of this compound by GC-MS is challenging. Derivatization to a more volatile ester form would likely be necessary. nih.gov However, GC-MS is highly effective for identifying and quantifying more volatile impurities that might be present in a sample of the compound. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of components in a mixture. GC-MS has been widely used for the analysis of various indole derivatives. rsc.orgresearchgate.netresearchgate.netnotulaebotanicae.ronih.gov

Radiochemical Purity Determination for Radiolabeled Tracers

The determination of radiochemical purity is a critical quality control step in the production of radiopharmaceuticals to ensure that the radioactivity is associated with the desired chemical compound. For radiolabeled derivatives of this compound intended for use as tracers, high-performance liquid chromatography (HPLC) is the most prevalent analytical method. This technique allows for the separation and quantification of the desired radiolabeled product from potential radioactive impurities. nih.govradiologykey.comunm.edu

A typical radio-HPLC system for purity analysis is equipped with both a radioactivity detector (such as a NaI scintillator or BGO radiodetector) and a UV detector. radiologykey.com This dual-detector setup enables the correlation of the radioactive peaks with the corresponding non-radioactive standard, confirming the identity of the radiolabeled compound. The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to the product and expressing it as a percentage of the total radioactivity detected. unm.edu

For instance, in the quality control of [¹⁸F]PSMA-1007, a PET tracer for prostate cancer imaging, a validated radio-HPLC method is used to determine both chemical and radiochemical purity. nih.gov The method must be specific enough to separate the intact radiotracer from potential impurities like unreacted [¹⁸F]fluoride and other radiolabeled by-products. nih.govunm.edu The validation of such an analytical method typically includes assessing its specificity, linearity, accuracy, and robustness to ensure reliable and reproducible results for routine quality control. researchgate.net

Table 1: Representative HPLC Parameters for Radiochemical Purity Analysis

ParameterTypical Setting
Column Reverse-phase C18
Mobile Phase Gradient of acetonitrile and water (often with additives like trifluoroacetic acid)
Flow Rate 1.0 mL/min
UV Detector Wavelength 254 nm
Radioactivity Detector Scintillation detector
Retention Time of Product Dependent on the specific derivative
Acceptance Criteria Typically >95% radiochemical purity

It is important to note that radiochemical purity can decrease over time due to radiolysis, where the radiation emitted by the radionuclide causes decomposition of the compound. nih.gov Therefore, purity analysis is often performed at the end of synthesis and may be re-evaluated before administration to a patient.

Advanced Imaging Modalities in Research

Positron Emission Tomography (PET) Imaging of Radiolabeled Derivatives

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled tracers to visualize and quantify physiological processes in vivo. moravek.comradiopaedia.org While specific PET imaging studies using radiolabeled derivatives of this compound are not extensively documented in publicly available literature, the structural motifs of this compound suggest its potential as a scaffold for developing novel PET tracers. The indole core is present in many biologically active molecules, and the sulfonic acid group can be used to modify the pharmacokinetic properties of a tracer, such as its hydrophilicity and clearance. nih.govmdpi.com

The development of a PET tracer based on this compound would involve labeling it with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). researchgate.netnih.gov The choice of radionuclide depends on the biological process being studied and the required imaging time. For example, ¹⁸F, with its longer half-life of approximately 110 minutes, allows for more complex synthesis and longer imaging protocols compared to ¹¹C, which has a half-life of about 20 minutes. nih.gov

PET imaging studies with analogous compounds, such as ¹⁸F-labeled benzenesulfonamide (B165840) derivatives, have shown potential in tumor imaging. mdpi.com These studies typically involve administering the radiotracer to animal models bearing xenograft tumors. The biodistribution of the tracer is then monitored over time using a PET scanner to assess its uptake in the tumor and other organs. High tumor-to-background ratios are desirable for clear visualization of the target tissue. nih.gov

Table 2: Key Parameters in Preclinical PET Imaging Studies

ParameterDescriptionExample Finding
Radiotracer The specific radiolabeled compound being investigated.[¹⁸F]Fluorosulfotetrazine
Animal Model The species and disease model used (e.g., mouse with tumor xenograft).Healthy mice
Uptake Measurement Standardized Uptake Value (SUV) or percent injected dose per gram (%ID/g).Rapid renal and urinary excretion. nih.gov
Biodistribution The distribution of the tracer in various organs and tissues over time.Fast clearance from tissues and no non-specific uptake. nih.gov
Target Engagement Evidence that the tracer is binding to its intended biological target.N/A in this example.

The research findings from PET imaging studies provide valuable information on the pharmacokinetics, target specificity, and potential diagnostic utility of a novel radiotracer.

Electron Microscopy (SEM, TEM) for Nanomaterial Morphology and Size Characterization

When this compound or its derivatives are incorporated into nanomaterials, for applications such as drug delivery or catalysis, their morphological and size characterization is crucial. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing nanomaterials at high resolution. researchgate.net

SEM provides detailed information about the surface topography and morphology of nanoparticles. researchgate.net In this technique, a focused beam of electrons scans the surface of the sample, and the resulting signals are used to generate a three-dimensional-like image. For example, in the characterization of sulfonic acid-functionalized graphene oxide, SEM images can reveal a wrinkled and layered surface structure. nih.gov

TEM, on the other hand, provides information about the internal structure, size, and shape of nanoparticles by transmitting electrons through a thin sample. nih.govmdpi.com TEM images of sulfonic acid-functionalized single-walled carbon nanotubes have shown changes in morphology compared to their unfunctionalized counterparts. nih.gov Similarly, for core-shell nanoparticles, TEM can be used to visualize the distinct core and shell layers.

Table 3: Electron Microscopy Techniques for Nanomaterial Characterization

TechniqueInformation ObtainedExample Application
Scanning Electron Microscopy (SEM) Surface morphology, topography, particle shape and size distribution.Imaging the surface of amino sulfonic acid-functionalized graphene oxide. nih.govsemanticscholar.org
Transmission Electron Microscopy (TEM) Internal structure, particle size, shape, and distribution.Characterizing the morphology of sulfonic acid-modified carbon nanotubes. nih.gov

The data obtained from SEM and TEM are often complemented by other techniques, such as Energy Dispersive X-ray Spectroscopy (EDX), which can provide elemental composition and confirm the presence of sulfur from the sulfonic acid group on the nanomaterial. nih.gov Together, these techniques provide a comprehensive characterization of the physicochemical properties of nanomaterials incorporating this compound.

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in research specifically detailing the integration of This compound into nanomaterials or its application in supramolecular chemistry. The current body of published work does not provide sufficient data to construct a detailed article on the topics outlined.

While extensive research exists on the functionalization of nanomaterials with various sulfonic acids and on the supramolecular chemistry of other indole derivatives, these findings are not directly applicable to this compound. Scientific accuracy precludes the extrapolation of data from different compounds to create an article on this specific molecule.

The search results indicate that derivatives of this compound have been synthesized and investigated for roles as kinase inhibitors and for applications in medical imaging. acs.orgnih.govresearchgate.netresearchgate.netoup.comoup.com For instance, a dimethylamide derivative has been used as a Src kinase inhibitor in biological studies. nih.govoup.com Another complex derivative, [11C]SU11274, has been evaluated for in vivo imaging of the MET receptor by positron emission tomography (PET). acs.orgresearchgate.net Furthermore, patent literature describes the synthesis of related compounds like 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonic acid propylamide. google.com

However, there is no specific information available regarding the following outlined topics for This compound :

Nanomaterial Integration and Supramolecular Chemistry of 2,3 Dihydro 1h Indole 5 Sulfonic Acid

Supramolecular Assembly and Host-Guest Chemistry:

Self-Assembly Mechanisms of Indole (B1671886) Derivatives for Functional Materials

Due to the absence of direct research in these areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and focuses solely on 2,3-dihydro-1H-indole-5-sulfonic acid. Further experimental research would be required to explore the potential of this compound in the fields of nanomaterial science and supramolecular chemistry.

Interactions with Macrocyclic Host Molecules (e.g., Calixarenes)

The indole nucleus, a key structural feature of this compound, is known to participate in host-guest interactions with various macrocyclic molecules. Among the most studied hosts are calixarenes, which are cyclic oligomers capable of forming inclusion complexes with a variety of guest molecules. nih.govresearchgate.net Water-soluble calixarenes, particularly p-sulfonated calixarenes, are of special interest due to their ability to encapsulate guest molecules within their hydrophobic cavity while the hydrophilic sulfonate groups ensure solubility in aqueous media. researchgate.net

The interaction between an indole derivative and a sulfonated calixarene (B151959) is driven by multiple non-covalent forces. Research on the complexation of tryptophan (which contains an indole ring) with p-sulfonated calix[n]arenes (where n=4, 6, 8) has provided significant insights into these interactions. nih.gov Spectrofluorimetry and ¹H NMR studies have demonstrated that the indole benzene (B151609) ring of tryptophan can partially penetrate the hydrophobic cavity of the calixarene. nih.gov This inclusion is influenced by factors such as the size of the calixarene cavity and the pH of the medium. nih.gov

For this compound, a similar mode of interaction is anticipated. The hydrophobic indoline (B122111) part of the molecule can be encapsulated within the calixarene cavity, while the negatively charged sulfonate group can interact with the aqueous environment or potentially with cationic groups on a functionalized host. These interactions can modify the physicochemical properties of the guest molecule, such as its solubility and stability, which is a foundational concept in drug delivery and formulation science. researchgate.net The formation of such host-guest complexes is a key principle of molecular recognition in supramolecular chemistry.

Host MoleculeGuest MoietyPrimary InteractionPotential Effect
p-Sulfonated Calix nih.govareneIndole/Indoline RingHydrophobic InclusionEnhanced Solubility, Stability
p-Sulfonated Calix spectroscopyonline.comareneIndole/Indoline RingHydrophobic InclusionEnhanced Solubility, Stability
p-Sulfonated Calix mdpi.comareneIndole/Indoline RingHydrophobic InclusionEnhanced Solubility, Stability

Molecular Recognition Phenomena in Organized Media

Molecular recognition involving sulfonated indoles is fundamental to their application in sensing and self-assembly. In organized media such as micelles or vesicles, the specific recognition of analytes can be enhanced. The indole scaffold is an excellent hydrogen bond donor, a property that is frequently exploited in the design of chemosensors. spectroscopyonline.com For instance, indole-based chemosensors have been developed for the colorimetric and fluorescent detection of anions like cyanide (CN⁻) and bisulfate (HSO₄⁻). figshare.com The sensing mechanism often involves the formation of hydrogen-bonded complexes between the indole N-H proton and the target anion, leading to a detectable signal such as fluorescence quenching or a color change. figshare.com

The presence of a sulfonic acid group on the indole ring, as in this compound, can significantly influence its behavior in organized media. The sulfonate group imparts amphiphilic character to the molecule, potentially allowing it to act as a surfactant or to be incorporated into self-assembled structures like micelles and bilayers. Within these supramolecular assemblies, the indole moiety can be positioned at the interface, making it available for specific recognition events. Amphiphilic p-sulfonatocalixarenes themselves can form micelles, creating nano-environments that can facilitate conformational changes in guest molecules upon aggregation. mdpi.com This principle highlights how organized media can induce specific recognition properties that are not observed in bulk solution.

Fabrication of Functional Inorganic Materials via Supramolecular Approaches

Supramolecular chemistry provides powerful tools for the bottom-up fabrication of functional inorganic materials, where organic molecules direct the assembly of inorganic precursors. Indole derivatives and sulfonic acids have been utilized in the synthesis of advanced nanocomposites. For example, polyindole (PIn) has been combined with transition metal oxides to create hybrid electrodes for energy storage applications. mdpi.com In such syntheses, surfactants like dodecylbenzene (B1670861) sulfonic acid are often used to facilitate the polymerization and formation of the desired nanostructure. mdpi.com

The compound this compound possesses both a polymerizable indole precursor unit and a sulfonic acid group, making it a potentially valuable molecule for fabricating functional materials. The sulfonic acid group can act as a docking site for metal cations or as a template to direct the growth of inorganic nanoparticles. This approach has been demonstrated in the synthesis of magnetic nanoparticles functionalized with sulfonic acid tags {Fe₃O₄@SiO₂@(CH₂)₃–thiourea dioxide–SO₃H/HCl}. rsc.org These functionalized nanoparticles serve as highly efficient and recyclable catalysts for various organic reactions, including those involving indole derivatives. rsc.orgacs.org By incorporating the indole-sulfonic acid molecule directly into a nanocomposite, one could create materials with tailored electronic, catalytic, or sensory properties derived from the synergistic combination of the organic and inorganic components.

Environmental and Sensor Applications of Indole-Sulfonic Acid Nanocomposites

Adsorption and Photodegradation of Environmental Pollutants (e.g., Perfluoroalkyl Substances)

Nanocomposites are increasingly investigated for environmental remediation, including the removal of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS). researchgate.netmdpi.com Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using semiconductor nanomaterials (e.g., TiO₂, ZnO), are considered effective for PFAS degradation. mdpi.comresearchgate.net The efficiency of these processes relies on the effective adsorption of pollutants onto the catalyst surface and the generation of reactive oxygen species. mdpi.com

While direct studies on this compound nanocomposites for PFAS remediation are not extensively documented, the functional groups of this molecule suggest potential utility. Nanocomposites based on polyindole or functionalized with sulfonic acids could be designed for enhanced pollutant removal. researchgate.net The indole ring could offer π-π stacking and hydrophobic interactions with certain pollutants, facilitating their adsorption. The sulfonic acid group could modulate the surface charge and hydrophilicity of the nanocomposite, improving its dispersibility in water and influencing the adsorption of polar pollutants. For example, a composite material integrating a photocatalyst like titanium dioxide with a sulfonated polyindole matrix could potentially concentrate PFAS molecules near the active catalytic sites, enhancing their photodegradation efficiency. researchgate.net

Nanocomposite ComponentPotential Role in Pollutant RemediationExample Pollutant
Inorganic Nanoparticle (e.g., TiO₂)Photocatalytic degradationPerfluorooctanoic acid (PFOA)
Polyindole MatrixAdsorption via hydrophobic/π-π interactionsOrganic dyes, aromatic pollutants
Sulfonic Acid GroupsEnhance dispersibility, modify surface chargePerfluoroalkyl substances (PFAS)

Development of Chemosensors and Biosensors Based on Sulfonated Indoles

The unique photophysical properties and molecular recognition capabilities of the indole scaffold have made it a popular building block for chemosensors and biosensors. nih.gov Indole-based sensors have been successfully developed for the detection of a wide range of analytes, including various metal ions and anions. figshare.commdpi.com These sensors often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a measurable change in fluorescence or color upon binding the target analyte. spectroscopyonline.com

The incorporation of a sulfonic acid group, yielding a sulfonated indole, offers several advantages for sensor development. Primarily, it enhances water solubility, which is crucial for applications in biological systems and environmental water monitoring. mdpi.com Indole-based fluorescent chemosensors have demonstrated high selectivity and sensitivity for ions like Zn²⁺ in aqueous media and have even been used for bio-imaging in living organisms. mdpi.com Similarly, sensors for fluoride (B91410) ions (F⁻) have been synthesized, where the detection mechanism involves hydrogen bonding between the indole N-H group and the anion, leading to a turn-on fluorescence response. spectroscopyonline.com A sensor based on this compound could leverage these principles, with the sulfonate group ensuring biocompatibility and applicability in aqueous environments while the indole core provides the recognition and signaling functions.

Sensor BaseTarget AnalyteDetection MechanismReference Finding
Indole-hydrazoneF⁻Hydrogen bonding, turn-on fluorescenceDetection limit of 3.2 nM. spectroscopyonline.com
Indole-hydrazideZn²⁺Chelation, fluorescence enhancementApplied for bio-imaging in zebrafish. mdpi.com
Dipodal/Tripodal IndoleCN⁻, HSO₄⁻Hydrogen bonding, colorimetric changeAllows for 'naked-eye' detection. figshare.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation 2,3-Dihydro-1H-indole-5-sulfonic Acid Derivatives with Enhanced Properties

The future design of derivatives will focus on strategic functionalization of the indoline (B122111) ring to enhance potency, selectivity, and pharmacokinetic properties. Synthetic chemistry will play a pivotal role in creating libraries of novel compounds for screening. Methodologies for direct C-H functionalization, cross-coupling reactions, and regioselective substitution will be critical for generating structural diversity. acs.orgmdpi.com For instance, the introduction of various substituents at the N-1, C-2, C-3, and other positions of the benzene (B151609) ring can significantly modulate the biological activity of the resulting molecules. nih.gov

Key synthetic strategies may involve Fischer-type indolization of precursors already containing the sulfonic acid moiety or late-stage sulfonylation of a pre-formed, functionalized indoline core. acs.orgresearchgate.net The development of efficient, one-pot synthesis protocols will be crucial for accelerating the discovery process. rsc.org

Table 1: Potential Synthetic Strategies for Derivatization

Synthetic Approach Description Potential Application for Target Scaffold
Late-Stage C-H Sulfonylation Direct introduction of a sulfonic acid group onto an existing indoline ring, potentially using a transient directing group to control regioselectivity. acs.org Allows for the sulfonation of complex, pre-functionalized indoline derivatives to produce novel analogs.
Fischer Indolization Cyclization of a phenylhydrazine (B124118) derivative (e.g., p-hydrazinobenzenesulfonic acid) with an appropriate ketone or aldehyde. chemicalbook.com A classic and robust method for constructing the core indole (B1671886)/indoline ring system with the sulfonic acid group pre-installed.
Cross-Coupling Reactions Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups at various positions. mdpi.com Enables the attachment of diverse functional groups to the indoline backbone to explore structure-activity relationships.
N-Substitution Alkylation or arylation at the N-1 position of the indoline ring. Modifies the electronic properties and steric profile of the molecule, often impacting receptor binding and cell permeability.

Exploration of Novel Biological Targets and Mechanistic Pathways

The indole scaffold is known to interact with a wide array of biological targets, and derivatives of this compound are expected to share this versatility. Future research will venture beyond established targets to identify novel proteins, enzymes, and nucleic acid structures that can be modulated by these compounds. The inherent properties of the indole nucleus make it a prime candidate for developing inhibitors for protein kinases, tubulin, and modulators of pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. mdpi.commdpi.comnih.gov

Phenotypic screening of compound libraries against various cell lines and disease models will be a key strategy for identifying new biological activities. Subsequent target deconvolution studies will then be necessary to elucidate the precise molecular mechanisms of action.

Table 2: Potential Biological Targets for Next-Generation Derivatives

Target Class Specific Examples Therapeutic Area Rationale
Protein Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., PKC) mdpi.com Oncology Many approved kinase inhibitors contain indole scaffolds (e.g., Sunitinib), highlighting the scaffold's suitability for binding to ATP-binding sites. mdpi.commdpi.com
G-Protein Coupled Receptors (GPCRs) Serotonin (5-HT) Receptors, Adenosine Receptors nih.gov Neurology, Psychiatry The indole structure is similar to endogenous ligands like serotonin, making it a logical starting point for GPCR modulator design. biosynth.com
Enzymes in Neurodegeneration Cholinesterases, Monoamine Oxidases (MAO-A/B) mdpi.com Alzheimer's Disease, Parkinson's Disease Indole-based compounds have shown potential as multi-target inhibitors for enzymes involved in the pathogenesis of Alzheimer's. nih.gov
Tubulin Microtubule Assembly Proteins Oncology Vinca alkaloids, which are indole-based, are classic anti-cancer drugs that function by inhibiting tubulin polymerization. mdpi.comnih.gov

Advancement in Computational Modeling for Rational Design and Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future efforts will leverage advanced in silico techniques for the rational design of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models will be employed to correlate structural features with biological activity, guiding the design of more potent compounds. mdpi.com

Structure-based drug design (SBDD), utilizing X-ray crystallography or cryo-electron microscopy data of target proteins, will enable the precise design of ligands that fit optimally into the binding site. Molecular dynamics simulations will provide insights into the dynamic interactions between ligands and their biological targets, helping to predict binding affinities and residence times.

Table 3: Computational Modeling Techniques for Rational Design

Technique Description Application
QSAR Statistical models that relate quantitative chemical structure attributes to biological activity. Predicts the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize. mdpi.com
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Visualizes binding modes and identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide lead optimization. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups necessary for biological activity. Used for virtual screening of large compound databases to find new molecules with the desired activity profile.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to analyze the physical behavior of a system. Assesses the stability of ligand-receptor complexes and provides insights into the thermodynamics of binding.

Integration of this compound into Advanced Functional Materials and Devices

The unique electronic properties of the indoline core, combined with the hydrophilicity and charge-carrying capacity of the sulfonic acid group, make this scaffold a compelling candidate for advanced functional materials. mdpi.com Research is emerging in the use of indoline-based dyes in dye-sensitized solar cells (DSSCs), where they act as light-harvesting components. acs.orgacs.orgresearchgate.net The sulfonic acid group can serve as an anchoring point to semiconductor surfaces like TiO2 while also improving the solubility and stability of the dye.

Furthermore, the sulfonation of polymers is a known strategy to enhance their properties for biomedical applications, such as inducing the nucleation of apatite for bone-like composites. nih.govresearchgate.net Incorporating the this compound moiety into polymer backbones could lead to new biomaterials with tailored surface properties or conductive polymers with applications in biosensors and organic electronics. nih.gov

Table 4: Potential Applications in Functional Materials

Application Area Function of the Scaffold Desired Properties
Dye-Sensitized Solar Cells (DSSCs) Acts as a core component of a D-π-A organic dye, absorbing visible light. acs.orgmdpi.com Strong light absorption, efficient electron injection, good solubility, and stability.
Biomaterials Surface modification of polymers to improve biocompatibility and promote specific biological responses. nih.gov Hydrophilicity, ability to bind calcium ions, and capacity to induce apatite formation.
Organic Electronics Building block for conductive polymers or small molecules for use in transistors or sensors. nih.gov Tunable electronic properties, processability, and environmental stability.
Sensors As a chromophore or fluorophore that changes its optical properties upon binding to a specific analyte. High sensitivity and selectivity towards the target analyte.

Investigation of Bio-orthogonal Chemical Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.orgnih.gov The this compound scaffold can be derivatized with bio-orthogonal handles, such as azides or alkynes, to create "clickable" probes. These probes can be used for a variety of applications, including activity-based protein profiling (ABPP), metabolic labeling, and in vivo imaging. nih.govneb.com

For example, a derivative functionalized with an azide (B81097) group could be administered to a biological system and subsequently detected by reaction with a cyclooctyne-linked fluorophore through strain-promoted alkyne-azide cycloaddition (SPAAC). wikipedia.org This would allow for the visualization of the molecule's distribution and interaction with cellular components, providing valuable insights into its mechanism of action and pharmacokinetics. nih.gov

Table 5: Examples of Bio-orthogonal Reactions and Potential Applications

Reaction Reacting Groups Description Potential Use
SPAAC Azide + Cyclooctyne A copper-free "click" reaction with fast kinetics, ideal for live-cell imaging. wikipedia.org Labeling a target biomolecule in vivo with a fluorescent or PET probe attached to the indoline scaffold.
CuAAC Azide + Terminal Alkyne A copper-catalyzed "click" reaction that is highly efficient and specific. In vitro conjugation of the indoline scaffold to proteins, nucleic acids, or other molecules for biochemical assays. acs.org
Oxime/Hydrazone Ligation Aldehyde/Ketone + Aminooxy/Hydrazine Forms stable oxime or hydrazone linkages under physiological conditions. nih.gov Attaching the scaffold to biomolecules that have been metabolically engineered to display ketone or aldehyde groups.

Development of Multi-functional Systems Incorporating the this compound Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can address multiple pathological pathways simultaneously. The development of multi-target directed ligands (MTDLs) or molecular hybrids is a rational approach to tackle such complexity. nih.gov The indole scaffold is an ideal core for constructing these multi-functional systems due to its proven versatility. mdpi.comnih.gov

Future research will focus on creating hybrid molecules that combine the this compound core with other known pharmacophores. For instance, linking the indoline scaffold to a cholinesterase inhibitor moiety could yield a dual-action agent for Alzheimer's disease that also possesses neuroprotective properties inherent to the indole structure. nih.gov This strategy can lead to synergistic effects, improved pharmacokinetic profiles, and a reduced likelihood of drug-drug interactions compared to combination therapies. rsc.orgnih.govresearchgate.net

Table 6: Strategies for Developing Multi-functional Systems

Hybridization Strategy Description Example Therapeutic Target
Linker-Based Conjugation Two distinct pharmacophores are joined by a flexible or rigid linker. A hybrid of an indoline-based kinase inhibitor and a DNA-intercalating agent for cancer therapy.
Scaffold Fusion Two heterocyclic systems are fused to create a novel, integrated chemical entity. Fusing the indoline scaffold with a quinoline (B57606) or thiazole (B1198619) ring system to create novel anti-infective agents.
Fragment-Based Merging Key functional groups from different pharmacophores are combined onto the single indoline scaffold. Decorating the indoline ring with functional groups known to confer antioxidant properties and others that provide MAO-B inhibition for Parkinson's disease.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dihydro-1H-indole-5-sulfonic acid and its derivatives?

  • Methodological Answer : The synthesis of sulfonic acid derivatives often involves condensation reactions. For example, 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonic acid derivatives (e.g., isopropylamide or 4-chlorobenzylamide) are synthesized by reacting intermediates with nucleophiles like amines under reflux conditions. Purification typically involves recrystallization from ethanol or methanol, followed by characterization via NMR (¹H and ¹³C) and HRMS to confirm structural integrity . For sulfonyl chloride intermediates, acetyl protection of the indole nitrogen is critical to prevent side reactions during sulfonation .

  • Example Protocol :

React 2,3-dihydro-1H-indole-5-sulfonyl chloride with isopropylamine in ethanol at 60°C for 12 hours.

Cool the mixture, filter the precipitate, and wash with cold methanol.

Characterize the product using ¹H NMR (e.g., δ 1.2 ppm for isopropyl CH₃) and HRMS (calculated [M+H]⁺ = 227.1967) .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Melting Point Analysis : Derivatives like 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonic acid isopropylamide exhibit sharp melting points (e.g., 184–186°C), which serve as a purity indicator .

  • Spectroscopic Methods :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10–12 ppm).

  • ¹³C NMR : Confirm carbonyl (C=O, δ 160–180 ppm) and sulfonic acid (SO₃H, δ 110–120 ppm) groups.

  • HRMS : Validate molecular weight (e.g., C₈H₅NO₅S requires [M+H]⁺ = 227.1967) .

    • Data Table :
DerivativeMelting Point (°C)¹H NMR (Key Signals)HRMS [M+H]⁺
Isopropylamide (9b)184–186δ 1.2 (d, 6H, CH₃)227.1967
4-Chlorobenzylamide (9c)250 (dec.)δ 4.6 (s, 2H, CH₂)327.0294

Advanced Research Questions

Q. How can this compound derivatives be applied in kinase inhibition studies?

  • Methodological Answer : Derivatives like SU6656 (a dimethylamide analog) selectively inhibit Src family kinases (SFKs). Experimental protocols include:

Kinase Assays : Use recombinant SFKs (e.g., Src, Fyn) with ATP analogs to measure inhibition constants (Ki).

Cellular Studies : Treat cells (e.g., oocytes) with SU6656 (10 µM in MEM) and monitor kinase activity via confocal microscopy (e.g., BioRad MRC600) using fluorescent probes .

  • Critical Considerations : Validate selectivity using orthogonal assays (e.g., Western blot for phospho-targets) and compare with pan-kinase inhibitors to rule off-target effects.

Q. What strategies resolve contradictions in biological activity data for sulfonic acid-based inhibitors?

  • Methodological Answer : Discrepancies in activity may arise from assay conditions (e.g., pH, buffer composition) or cellular permeability. To address this:

Dose-Response Curves : Test inhibitors across a range (1 nM–100 µM) to identify optimal concentrations.

Solubility Testing : Use DMSO stocks (≤0.1% final concentration) to avoid solvent toxicity.

Structural Confirmation : Employ X-ray crystallography (refined via SHELX ) to verify binding modes.

  • Case Study : SU6656’s activity varies in cell-free vs. cellular assays due to membrane permeability limitations .

Q. How can computational modeling enhance the design of enzyme-targeted sulfonic acid derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses of sulfonic acid derivatives in kinase active sites (e.g., PDB: 2SRC).
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl, CH₃) with inhibitory potency using regression models.
  • Example : Modifying the sulfonamide group to bulkier substituents (e.g., 4-chlorobenzyl) improves steric complementarity with hydrophobic kinase pockets .

Data Contradiction Analysis

Q. Why do melting points and spectral data vary across synthetic batches of this compound derivatives?

  • Methodological Answer : Variations arise from:
  • Impurities : Incomplete sulfonation or side products (e.g., acetylated byproducts).
  • Solvent Traces : Residual ethanol or acetic acid alters melting points.
  • Resolution :

Optimize recrystallization solvents (e.g., DMF/acetic acid mixtures).

Use preparative HPLC for final purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indole-5-sulfonic acid
Reactant of Route 2
2,3-dihydro-1H-indole-5-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.